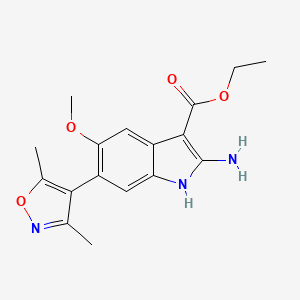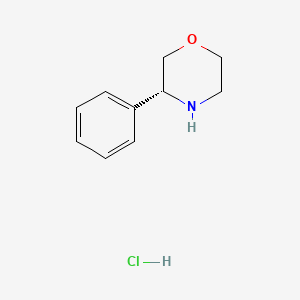
(R)-3-Phenylmorpholine hydrochloride
Overview
Description
(R)-3-Phenylmorpholine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Analogs :
- (R)-3-Phenylmorpholine hydrochloride and its analogs have been extensively studied for their synthesis and characterization. A study by McLaughlin et al. (2017) focused on the synthesis and analytical characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog and one of many phenylmorpholines, for new drug development in areas such as obesity and drug dependence (McLaughlin et al., 2017).
Pharmacological Profiling :
- In the realm of pharmacological research, compounds like R-96544, which are structurally related to this compound, have been investigated for their effects as 5-HT2A receptor antagonists. A study by Ogawa et al. (2002) evaluated R-96544, detailing its concentration-dependent inhibition of platelet aggregation and significant affinity for 5-HT2A receptors (Ogawa et al., 2002).
Antidepressant Activity Studies :
- Xiao Xin (2007) conducted research on the synthesis of 2-Aryl-3-methyl-5-phenylmorpholine compounds and evaluated their antidepressant activities. The study demonstrated that mice administered with these compounds exhibited shorter immobility times in forced swimming tests, indicating potential antidepressant effects (Xiao Xin, 2007).
Biochemical Research :
- Wei Li et al. (2018) explored the functional characterization of genes from Lycoris radiata, a galanthamine-producing plant. The study involved enzymes related to phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, highlighting the biochemical pathways relevant to compounds structurally similar to this compound (Wei Li et al., 2018).
Binding and Receptor Studies :
- Research by Dambrova et al. (2008) on phenibut, a GABA-mimetic psychotropic drug structurally related to this compound, provides insights into the binding and receptor studies of such compounds. The study compared the effects of racemic phenibut and its optical isomers, highlighting the differences in pharmacological effects and receptor binding (Dambrova et al., 2008).
Kinetic Studies and Metabolic Analysis :
- The metabolism and kinetic behavior of phenmetrazine, another compound in the phenylmorpholine class, were studied by Franklin et al. (1974). This research provides valuable information on the biological fate and metabolic pathways of compounds similar to this compound (Franklin et al., 1974).
Properties
IUPAC Name |
(3R)-3-phenylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHPXWWVHPSOP-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)
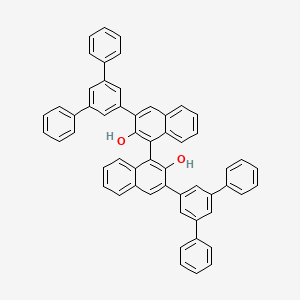


![10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B6591774.png)
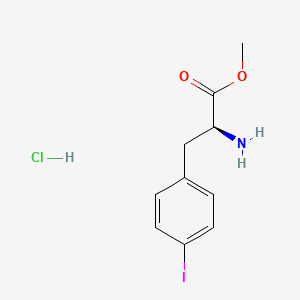
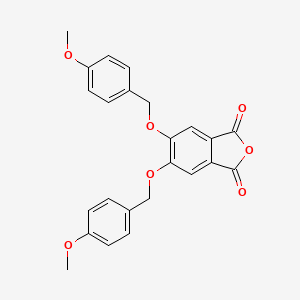
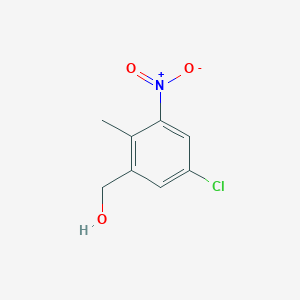
![[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B6591795.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)
